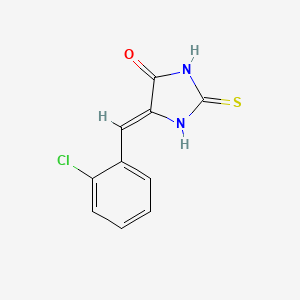

![molecular formula C16H15ClN4OS B12129586 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)

3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine est un composé organique synthétique appartenant à la famille des triazoles. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un cycle triazole substitué par un groupe 2-chlorophénylméthylthio et un groupe 4-méthoxyphényl, ce qui en fait une molécule d'intérêt pour diverses applications scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine implique généralement les étapes suivantes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des nitriles appropriés en conditions acides ou basiques.

Réactions de substitution : L'introduction du groupe 2-chlorophénylméthylthio et du groupe 4-méthoxyphényl peut être réalisée par des réactions de substitution nucléophile. Ces réactions nécessitent souvent l'utilisation de catalyseurs tels que le palladium ou le cuivre pour faciliter la formation de liaisons carbone-soufre et carbone-carbone.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer :

Traitement par lots : Utilisation de grands réacteurs dans lesquels les réactifs sont combinés et autorisés à réagir sous des températures et des pressions contrôlées.

Chimie en écoulement continu : Utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et la capacité de production. Cette méthode permet un meilleur contrôle des paramètres de réaction et peut conduire à des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine peut subir diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre du groupe 2-chlorophénylméthylthio peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Hydrogène gazeux avec catalyseur au palladium, borohydrure de sodium.

Catalyseurs : Palladium, cuivre.

Principaux produits

Sulfoxydes et sulfones : Formés par des réactions d'oxydation.

Amines : Résultant de la réduction des groupes nitro.

Aromatiques substitués : Produits de réactions de substitution électrophile.

Applications De Recherche Scientifique

3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux en raison de son noyau triazole.

Études biologiques : Utilisé dans des études pour comprendre l'inhibition enzymatique et la liaison aux récepteurs, en particulier dans le contexte de ses interactions avec les macromolécules biologiques.

Applications industrielles : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les inhibiteurs de corrosion et les additifs polymères.

Mécanisme d'action

Le mécanisme d'action de 3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle triazole peut former des liaisons hydrogène et des interactions π-π avec les sites actifs, ce qui conduit à l'inhibition ou à la modulation de l'activité enzymatique. Les substituants du composé peuvent améliorer son affinité de liaison et sa spécificité envers des cibles particulières, influençant ainsi diverses voies biochimiques.

Mécanisme D'action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s substituents can enhance its binding affinity and specificity towards particular targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Fluconazole : Un autre dérivé du triazole utilisé comme agent antifongique.

Itraconazole : Connu pour son activité antifongique à large spectre.

Voriconazole : Utilisé dans le traitement des infections fongiques graves.

Unicité

3-[(2-Chlorophényl)méthylthio]-5-(4-méthoxyphényl)-1,2,4-triazole-4-ylamine est unique en raison de ses substituants spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe 2-chlorophénylméthylthio et du groupe 4-méthoxyphényl peut améliorer sa lipophilie et sa capacité à traverser les membranes biologiques, ce qui pourrait conduire à une meilleure efficacité dans certaines applications.

La structure et les propriétés uniques de ce composé en font un sujet d'étude précieux dans divers domaines, de la chimie médicinale aux applications industrielles.

Propriétés

Formule moléculaire |

C16H15ClN4OS |

|---|---|

Poids moléculaire |

346.8 g/mol |

Nom IUPAC |

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C16H15ClN4OS/c1-22-13-8-6-11(7-9-13)15-19-20-16(21(15)18)23-10-12-4-2-3-5-14(12)17/h2-9H,10,18H2,1H3 |

Clé InChI |

YPBYAWLQGWMYDI-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)

![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)

![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)

![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)

![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)